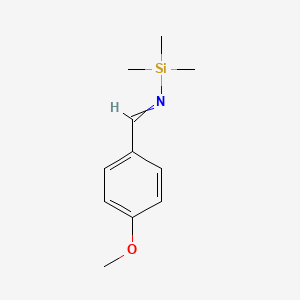![molecular formula C20H44N2O B14507740 1-[(3-Aminopropyl)amino]heptadecan-2-OL CAS No. 62745-94-2](/img/structure/B14507740.png)
1-[(3-Aminopropyl)amino]heptadecan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Aminopropyl)amino]heptadecan-2-OL is a chemical compound with the molecular formula C20H44N2O. It consists of 44 hydrogen atoms, 20 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound is notable for its structure, which includes an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[(3-Aminopropyl)amino]heptadecan-2-OL involves several steps, typically starting with the preparation of the heptadecan-2-OL backbone. The amino groups are then introduced through a series of reactions involving reagents such as amines and catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like continuous flow reactors and high-pressure conditions .
Chemical Reactions Analysis
1-[(3-Aminopropyl)amino]heptadecan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. .
Scientific Research Applications
1-[(3-Aminopropyl)amino]heptadecan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing into its potential therapeutic uses, such as in drug delivery systems or as a precursor to pharmaceuticals.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[(3-Aminopropyl)amino]heptadecan-2-OL involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in biological systems .
Comparison with Similar Compounds
1-[(3-Aminopropyl)amino]heptadecan-2-OL can be compared with other similar compounds, such as:
Heptadecan-2-OL: Lacks the amino groups, making it less versatile in chemical reactions.
1-(3-Aminopropylamino)heptadecan-2-OL: Similar structure but may have different reactivity due to the position of the amino groups.
Heptadecan-1-ol: Another similar compound but with different functional groups and reactivity
This compound’s unique combination of amino and hydroxyl groups makes it particularly useful in a variety of applications, setting it apart from other similar molecules.
Properties
CAS No. |
62745-94-2 |
|---|---|
Molecular Formula |
C20H44N2O |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
1-(3-aminopropylamino)heptadecan-2-ol |
InChI |
InChI=1S/C20H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20(23)19-22-18-15-17-21/h20,22-23H,2-19,21H2,1H3 |
InChI Key |
BZHXRUMBMYRXFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CNCCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)
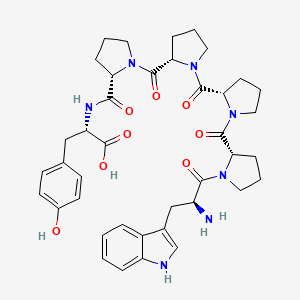

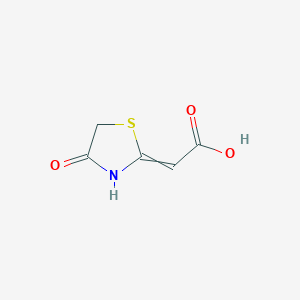
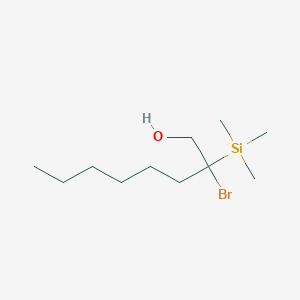
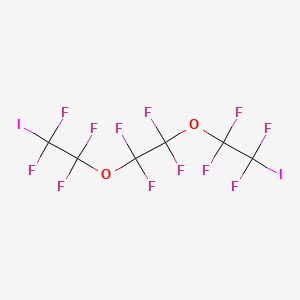
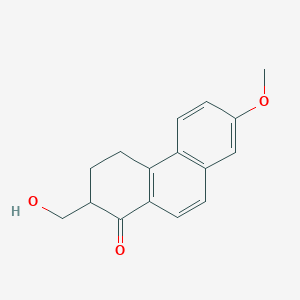
![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
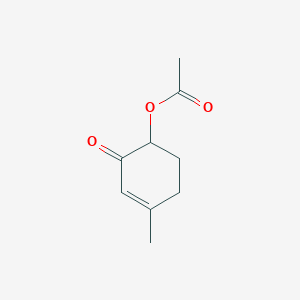
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)
